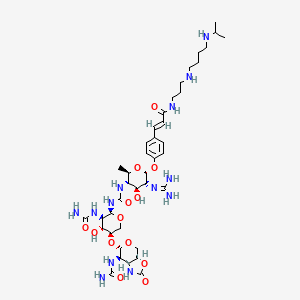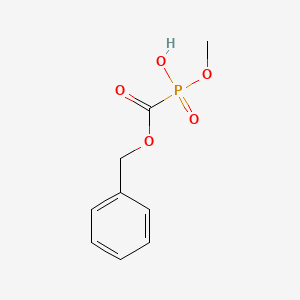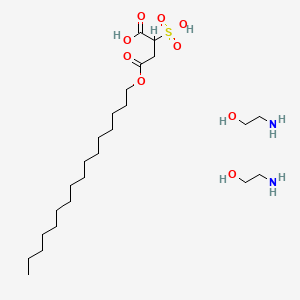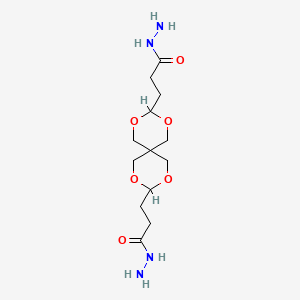
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 255-688-7, also known as barium titanate, is a chemical compound with significant industrial and scientific importance. It is a white powder that is widely used in various applications due to its unique properties, such as high dielectric constant and piezoelectric characteristics.
准备方法
Synthetic Routes and Reaction Conditions: Barium titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing barium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 1200°C) to form barium titanate. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that is then calcined to produce barium titanate. Hydrothermal synthesis involves reacting barium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form barium titanate crystals.
Industrial Production Methods: In industrial settings, barium titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves precise control of reaction conditions, such as temperature, pressure, and reactant ratios, to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: Barium titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form soluble barium salts and titanium dioxide. In the presence of reducing agents, barium titanate can be reduced to lower oxidation states of titanium.
Common Reagents and Conditions: Common reagents used in reactions with barium titanate include hydrochloric acid, sulfuric acid, and reducing agents like hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from reactions involving barium titanate include barium salts, titanium dioxide, and reduced forms of titanium. These products have various applications in different fields, such as catalysis and materials science.
科学研究应用
Barium titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology, barium titanate nanoparticles are explored for their potential in drug delivery and bioimaging. In medicine, it is used in the development of medical devices, such as sensors and actuators. In industry, barium titanate is widely used in the production of capacitors, piezoelectric devices, and electro-optic components.
作用机制
The mechanism by which barium titanate exerts its effects is primarily based on its dielectric and piezoelectric properties. At the molecular level, barium titanate exhibits a perovskite crystal structure, which allows it to respond to electric fields by polarizing and generating an electric charge. This property is exploited in various applications, such as capacitors and sensors, where barium titanate’s ability to store and convert electrical energy is utilized.
相似化合物的比较
Barium titanate is often compared with other similar compounds, such as lead zirconate titanate and strontium titanate. While lead zirconate titanate also exhibits high piezoelectric properties, barium titanate is preferred in applications where lead-free materials are required due to environmental concerns. Strontium titanate, on the other hand, has a lower dielectric constant compared to barium titanate, making the latter more suitable for applications requiring high dielectric properties.
List of Similar Compounds:- Lead zirconate titanate
- Strontium titanate
- Calcium titanate
- Potassium niobate
Barium titanate’s unique combination of high dielectric constant, piezoelectric properties, and lead-free composition makes it a valuable material in various scientific and industrial applications.
属性
CAS 编号 |
42155-14-6 |
|---|---|
分子式 |
C13H24N4O6 |
分子量 |
332.35 g/mol |
IUPAC 名称 |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N4O6/c14-16-9(18)1-3-11-20-5-13(6-21-11)7-22-12(23-8-13)4-2-10(19)17-15/h11-12H,1-8,14-15H2,(H,16,18)(H,17,19) |
InChI 键 |
YCZPNCIOGSJLMQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(COC(O1)CCC(=O)NN)COC(OC2)CCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


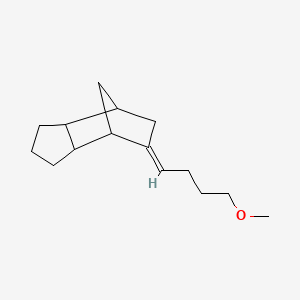
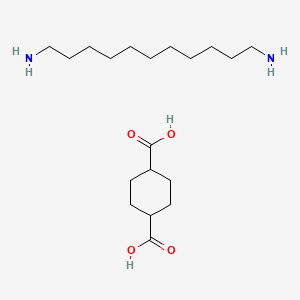
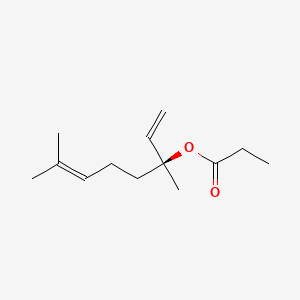

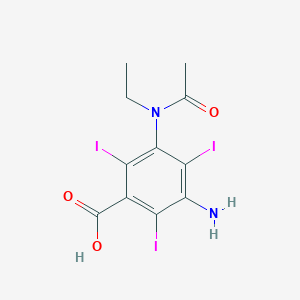
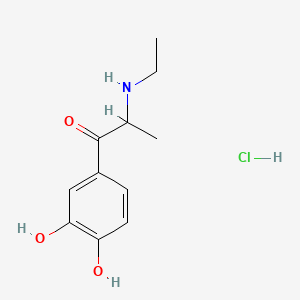
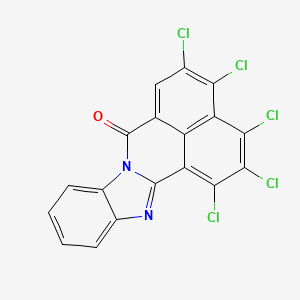

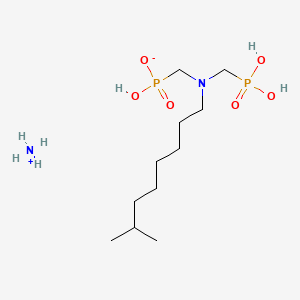
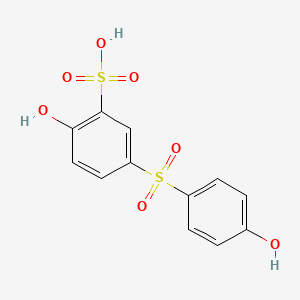
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
